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molecular formula C6H9NO2S B8519395 3-(2-Cyanoethylthio)propionic acid

3-(2-Cyanoethylthio)propionic acid

Cat. No. B8519395
M. Wt: 159.21 g/mol
InChI Key: FSUAXMDVWPYNNS-UHFFFAOYSA-N
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Patent
US04349552

Procedure details

The mixture of acrylonitrile (5.31 g.) and 3-mercaptopropionic acid (10.6 g.) was stirred for 1 day at ambient temperature and distilled under reduced pressure to give colorless liquid of 3-(2-cyanoethylthio)propionic acid (7.5 g.). B. p. 124°-126° C./10-13 mm Hg.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[SH:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9]>>[C:1]([CH2:2][CH2:3][S:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])#[N:4]

Inputs

Step One
Name
Quantity
5.31 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
10.6 g
Type
reactant
Smiles
SCCC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 day at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(#N)CCSCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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